5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one
Beschreibung
Historical Development of Dihydroquinolinone Chemistry
The investigation of dihydroquinolinones dates to mid-20th-century efforts to modify the quinoline nucleus for enhanced bioactivity. Early work focused on 3,4-dihydro-2(1H)-quinolinone derivatives, with seminal syntheses reported in the 1960s using cyclopropane ring expansion strategies. The development of palladium-catalyzed reactions in the 1990s enabled more efficient access to these frameworks, particularly for creating sigma-1 receptor (σ1R) antagonists. The specific incorporation of amino and dimethyl substituents at the 5- and 3-positions, respectively, emerged as a strategy to improve pharmacokinetic properties while retaining target affinity. For instance, the synthesis of 5-amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 2091182-71-5) leveraged solid-phase β-lactam rearrangement techniques, marking a milestone in combinatorial chemistry approaches.
Significance of 5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one in Medicinal Research
This compound’s medicinal relevance stems from its dual role as a pharmacophore and synthetic intermediate. As a core structure, it facilitates the development of bicyclic peptide deformylase inhibitors with demonstrated antibacterial effects against pathogens like Pseudomonas aeruginosa. The amino group at position 5 enhances hydrogen-bonding interactions with enzymatic targets, while the 3,3-dimethyl substitution confers metabolic stability by sterically hindering oxidative degradation. Additionally, derivatives have shown promise as inhibitors of human nitric oxide synthase isoforms, suggesting applications in managing cardiovascular and neurodegenerative diseases. Recent studies highlight its utility in creating σ1R antagonists, which modulate neurotransmitter systems implicated in depression and anxiety.
Table 1: Key Pharmacological Applications of the Compound
Structural Classification Within the Quinoline Derivative Family
The compound belongs to the 3,4-dihydroquinolin-2(1H)-one subclass, distinguished by its partially saturated quinoline ring and ketone functionality at position 2. Comparative analysis with related structures reveals critical structure-activity relationships:
Table 2: Structural Comparison of Quinoline Derivatives
| Compound | Substituents | Molecular Formula | Bioactivity Profile |
|---|---|---|---|
| 1,2-Dihydroquinoline | Unsubstituted | C9H9N | Limited therapeutic use |
| 3,4-Dihydro-2(1H)-quinolinone | 3,4-dihydro framework | C9H9NO | Sigma receptor modulation |
| Target compound | 5-NH2, 3,3-(CH3)2 | C11H14N2O | Broad-spectrum potential |
The 5-amino group introduces hydrogen-bond donor capacity absent in simpler dihydroquinolinones, while the geminal dimethyl groups at position 3 create a conformational bias that optimizes target binding. X-ray crystallographic studies of analogous structures confirm that these substituents enforce a boat-like conformation in the dihydroquinoline ring, enhancing complementarity with hydrophobic enzyme pockets.
Current Research Landscape and Scientific Interest
Contemporary investigations focus on three primary areas:
- Antibiotic Development : Modifications to the 5-amino group have yielded compounds with >64-fold increased potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to early-generation quinolones.
- Neuropharmacology : In murine models, the compound reduced immobility time in forced-swimming tests by 42% at 10 mg/kg, suggesting rapid-onset antidepressant effects potentially mediated through σ1R agonism.
- Chemical Biology : Its use as a building block in diversity-oriented synthesis has enabled the creation of >200 structurally unique analogs for high-throughput screening against oncology targets.
Ongoing clinical trials (as of 2025) evaluate derivatives for Parkinson’s disease-associated psychosis, leveraging the compound’s blood-brain barrier permeability evidenced by logP values of 1.8–2.3. Computational modeling predicts further optimization potential through halogenation at position 7, which could enhance target residence times by 30–50%.
Eigenschaften
IUPAC Name |
5-amino-3,3-dimethyl-1,4-dihydroquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)6-7-8(12)4-3-5-9(7)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHHNUROCABGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2NC1=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,3-dimethyl-2-butanone with aniline in the presence of a catalyst can yield the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups such as nitro, halogen, or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Research indicates that compounds with the dihydroquinoline framework exhibit notable antioxidant properties. These compounds can effectively scavenge free radicals, thereby reducing oxidative stress and preventing related diseases. A study demonstrated that derivatives of 5-amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one showed significant radical scavenging activity, suggesting their potential in formulations aimed at oxidative stress-related conditions .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. For instance, derivatives similar to 5-amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one have demonstrated significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory disorders .
Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of this compound, particularly its potential as a multi-targeted agent for Alzheimer's disease treatment. The compound has been investigated as a dual inhibitor of cholinesterases and monoamine oxidases, which are critical targets in Alzheimer's disease therapy .
Case Study: Synthesis and Evaluation
A notable study involved the design and synthesis of various derivatives based on the 3,4-dihydroquinolin-2(1H)-one scaffold. The synthesized compounds were evaluated for their biological activities against nitric oxide synthase (NOS) enzymes. The results indicated that certain modifications to the basic structure significantly enhanced inhibitory potency against neuronal NOS (nNOS), highlighting the importance of structural optimization in drug design .
| Compound ID | Structure Modification | nNOS IC50 (μM) | eNOS IC50 (μM) | Selectivity Ratio |
|---|---|---|---|---|
| Compound A | Unsubstituted | 0.58 | 3.36 | 5.79 |
| Compound B | 8-Fluoro Substituent | 3.36 | Not Tested | N/A |
| Compound C | Reduced Lactam | 0.093 | Not Tested | N/A |
Pharmacological Insights
The pharmacological profiles of derivatives based on 5-amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one suggest a broad spectrum of activity ranging from anti-inflammatory to neuroprotective effects. The structure-activity relationship (SAR) studies reveal that specific substitutions on the quinoline ring can significantly influence biological activity .
Wirkmechanismus
The mechanism of action of 5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights
Amino Group Position: The 5-amino substitution in the target compound is shared with its non-methylated analog (5-Amino-3,4-dihydroquinolin-2(1H)-one), which serves as a precursor for antifungal agents targeting chitin synthase . In contrast, 6-amino derivatives exhibit potent antidepressant activity via 5-HT₁A receptor binding, highlighting the critical role of amino group positioning .
Methyl Substitutions: The 3,3-dimethyl groups in the target compound enhance lipophilicity and steric bulk compared to unsubstituted analogs. Similar methylations in other dihydroquinolinones (e.g., 1-methyl derivatives) are associated with improved metabolic stability and CNS activity .
Functional Group Additions: CHNQD-00603, a 4-phenyl-dihydroquinolinone derivative with 3-methoxy and 4-hydroxyl groups, promotes osteogenic differentiation, demonstrating how polar substituents can redirect biological activity toward bone-related pathways . Fluorination at position 8 (as in 5-Amino-8-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one) may improve blood-brain barrier penetration, a feature relevant to CNS-targeted drugs .
Pharmacological and Physicochemical Properties
- Metabolic Stability : Methyl groups may slow oxidative metabolism, extending half-life compared to hydroxylated analogs like CHNQD-00603 .
Biologische Aktivität
5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. Quinoline derivatives are extensively studied in medicinal chemistry due to their potential therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C11H14N2O
- Molecular Weight : 190.24 g/mol
- CAS Number : 2091182-71-5
- Purity : ≥97% .
The biological activity of 5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is primarily attributed to its ability to interact with various biological targets. The presence of an amino group at the 5th position and a dimethyl group at the 3rd position enhances its reactivity and binding affinity to specific enzymes and receptors.
Enzyme Inhibition
Research indicates that this compound may function as an enzyme inhibitor. For instance, studies on related quinoline derivatives have shown that modifications in their structure can significantly affect their inhibitory potency against nitric oxide synthase (nNOS), a key enzyme in various physiological processes .
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of quinoline derivatives. While specific data on 5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one is limited, its structural analogs have demonstrated significant activity against a range of pathogens. For example, compounds derived from the quinoline scaffold have shown effectiveness against bacteria and fungi .
Anticancer Activity
The anticancer properties of quinoline derivatives are well-documented. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth . Although direct studies on 5-Amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one are sparse, its structural characteristics suggest potential efficacy in cancer therapy.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 5-amino-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?
The synthesis typically involves nitro group reduction and subsequent functionalization. For example:
- Nitro Reduction : Hydrogenation with Pd/C under H₂ in ethanol reduces nitro intermediates to amines (e.g., 72.9% yield for compound 24 in ).
- Coupling Reactions : Amines react with reagents like methyl thioimidate hydroiodide in ethanol at room temperature to form thiophene-2-carboximidamide derivatives (56–72.9% yields, ).
- Key Variables : Solvent choice (ethanol vs. DMF), catalyst (Pd/C vs. Raney nickel), and reaction time (hours to days) critically impact purity and efficiency.
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- NMR/HRMS : Confirms regiochemistry and functional groups (e.g., amine and carbonyl positions).
- Chromatography : Biotage flash chromatography purifies intermediates ().
- Melting Point : Lit. values (e.g., 165–167°C in ) validate crystallinity.
- SMILES/InChI : Standardized notations ensure reproducibility (e.g.,
O=C1CCc2ccccc2N1in ).
Advanced Research Questions
Q. How do substituents at the 8-position or side-chain modifications affect biological activity (e.g., nNOS inhibition)?
SAR studies reveal:
| Compound | Side Chain | Substituent | nNOS IC₅₀ | Selectivity (nNOS/eNOS) | Source |
|---|---|---|---|---|---|
| 29 | 2C-pyrrolidine | None | 160 nM | 180-fold | |
| 31 | 2C-dimethylamino | 8-Fluoro | 3.36 μM | Reduced flexibility |
- Key Insight : Bulky 8-fluoro groups restrict side-chain flexibility, reducing potency. Selectivity improves with pyrrolidine termini due to optimized binding pocket interactions.
Q. What novel catalytic methods (e.g., photoredox or palladium-mediated) enable efficient synthesis of dihydroquinolinone derivatives?
- Iron Photoredox Catalysis : Generates carbamoyl radicals from oxamic acids, enabling intramolecular cyclization and aromatization ().
- Palladium Carbonylation : Incorporates perfluoroalkyl groups via radical intermediates (moderate-to-high yields, E/Z selectivity >20:1, ).
- Advantage : These methods bypass traditional multi-step routes, enabling rapid diversification for high-throughput screening.
Q. How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?
- Case Study : Compound 26 (unsubstituted) vs. 31 (8-fluoro) show 6-fold potency difference (). Contradictions arise from:
- Flexibility vs. Rigidity : Substituents may sterically hinder optimal binding conformations.
- Experimental Design : Use molecular dynamics (MD) simulations to model side-chain mobility or employ isothermal titration calorimetry (ITC) to quantify binding entropy.
Methodological Considerations
Q. What strategies optimize the scalability of dihydroquinolinone synthesis for preclinical studies?
- Continuous Flow Processes : Enhance efficiency and reduce waste (e.g., industrial methods in ).
- Automated Purification : Biotage flash systems improve reproducibility for intermediates ().
- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and solvent polarity to identify robust conditions.
Q. How are stability and storage conditions determined for amine-containing dihydroquinolinones?
- Stability Tests : Accelerated degradation studies (40°C/75% RH) assess hydrolytic susceptibility of the lactam ring.
- Storage : Lyophilized amines are stable at –20°C under argon; hydroiodide salts (e.g., QZ-6233 in ) require desiccation to prevent iodide oxidation.
Data Contradiction Analysis
Q. Why do different synthetic routes for analogous compounds report conflicting yields?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
